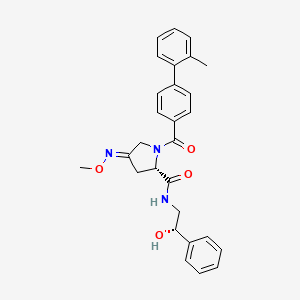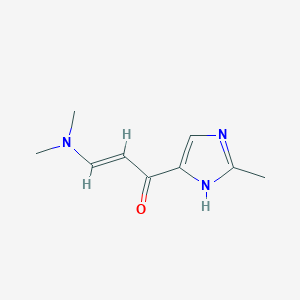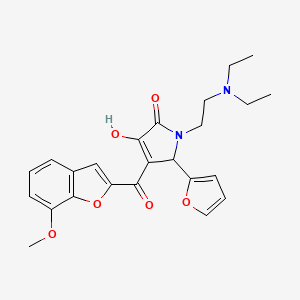
3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one, also known as DMSFQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and its ability to interact with various biological systems. In
科学研究应用
3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer biology. Studies have shown that 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one a potential candidate for the development of new cancer therapies.
3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one has also been studied for its potential applications in the field of neuroscience. Studies have shown that 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one can modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor. This makes 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one a potential candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy.
作用机制
The mechanism of action of 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cell growth and proliferation. 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one has also been shown to modulate the activity of certain ion channels and neurotransmitter receptors, which may contribute to its effects on cancer cells and neuronal activity.
Biochemical and Physiological Effects
Studies have shown that 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one can induce apoptosis in cancer cells by activating certain signaling pathways involved in programmed cell death. 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one has also been shown to modulate the activity of certain neurotransmitter receptors, which may contribute to its effects on neuronal activity.
实验室实验的优点和局限性
One of the advantages of using 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one in lab experiments is its high purity and stability. 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one is its relatively low solubility in aqueous solutions, which may limit its applications in certain experiments.
未来方向
There are several future directions for research on 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one. One area of research is to further elucidate the mechanism of action of 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one and its effects on various biological systems. Another area of research is to explore the potential applications of 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one in other fields, such as immunology and infectious diseases. Additionally, further studies are needed to optimize the synthesis and purification of 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one to improve its suitability for various lab experiments.
Conclusion
In conclusion, 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one is a chemical compound that has shown great potential for its applications in scientific research. Its unique chemical structure and ability to interact with various biological systems make it a promising candidate for the development of new therapies for cancer and neurological disorders. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
合成方法
The synthesis of 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 6,7-difluoro-1-methylquinolin-4(1H)-one in the presence of a base such as triethylamine. The reaction yields 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one as a white crystalline solid with a melting point of 190-192°C. The purity of the compound can be verified using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6,7-difluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO3S/c1-10-4-5-12(6-11(10)2)25(23,24)17-9-21(3)16-8-15(20)14(19)7-13(16)18(17)22/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYSZHRAQVVYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B2670879.png)
![3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2670880.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2670882.png)


![2-(4-chlorophenoxy)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylpropanamide](/img/structure/B2670885.png)





![ethyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2670900.png)

